![molecular formula C18H16N2O2S B14229513 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine CAS No. 767342-24-5](/img/structure/B14229513.png)
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group attached to a phenyl ring, further connected to a pyridin-3-amine moiety. Its distinct structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(methanesulfonyl)phenylboronic acid with N-phenylpyridin-3-amine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a selective COX-2 inhibitor, which can be used to develop anti-inflammatory drugs with fewer gastrointestinal side effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure allows it to be used in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine, particularly in medicinal applications, involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By selectively inhibiting COX-2, the compound reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Etoricoxib: Another selective COX-2 inhibitor with a similar mechanism of action.
Celecoxib: A well-known COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Previously used as a COX-2 inhibitor but withdrawn due to cardiovascular side effects.
Uniqueness
5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine stands out due to its specific structural features that allow for selective inhibition of COX-2 with potentially fewer side effects. Its methanesulfonyl group plays a crucial role in its binding affinity and selectivity towards the COX-2 enzyme.
Propiedades
Número CAS |
767342-24-5 |
|---|---|
Fórmula molecular |
C18H16N2O2S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
5-(4-methylsulfonylphenyl)-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C18H16N2O2S/c1-23(21,22)18-9-7-14(8-10-18)15-11-17(13-19-12-15)20-16-5-3-2-4-6-16/h2-13,20H,1H3 |
Clave InChI |
ZQVVLVMWTGPACE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


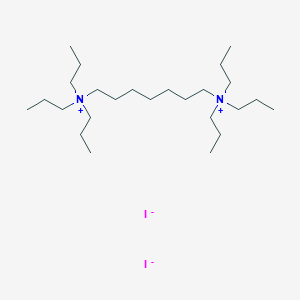
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
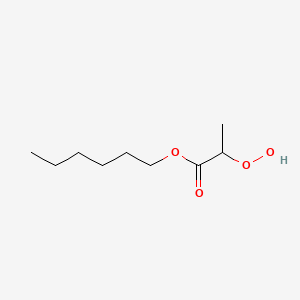

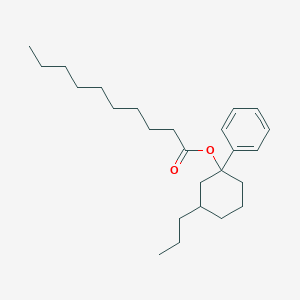



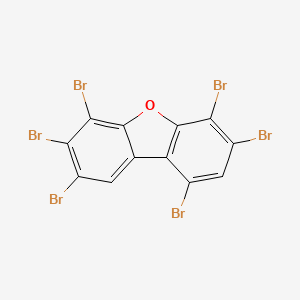


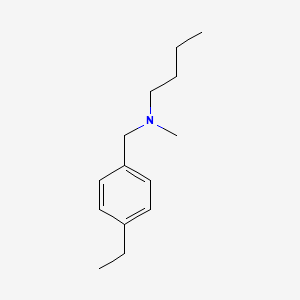
![[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B14229480.png)

